Triphenylmethane
Overview
Description
Triphenylmethane is an organic compound with the molecular formula (C_{19}H_{16})This compound appears as colorless to pale yellow crystals or powder and is sparingly soluble in water but dissolves in organic solvents like ethanol, ether, and benzene .
Mechanism of Action
Triphenylmethane is a hydrocarbon with the formula (C6H5)3CH . It forms the basic skeleton of many synthetic dyes called triarylmethane dyes, many of which are pH indicators, and some display fluorescence .
Target of Action
This compound dyes have been found to inhibit enzyme activity and bind to proteins and genetic material of target organisms . The central carbocation is conjugated with three benzene rings, where the positive charge is strongly relocated .
Mode of Action
The mode of action of this compound dyes involves the inhibition of enzyme activity. These dyes may also bind to proteins and genetic material of target organisms . The Ph3C-H bond is relatively weak, with a bond dissociation energy (BDE) of 81 kcal/mol, or about 24 kcal/mol less than methane . Correspondingly, this compound is mildly acidic, with a pKa of 33.3 .
Biochemical Pathways
This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions . It can be oxidized to form triphenylmethyl cation, which is stable in certain environments . Substitution reactions involve the replacement of hydrogen atoms on the central carbon with other functional groups . The degradation of the this compound dyes through a hydrolysis mechanism is found exothermic .
Pharmacokinetics
This compound’s pharmacokinetic properties are largely determined by its chemical structure and physical properties. It is insoluble in water but soluble in nonpolar organic solvents . This influences its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The result of this compound’s action can be seen in its use as a basic skeleton for many synthetic dyes. Many of these dyes are pH indicators, and some display fluorescence . In the context of this compound dyes, significant changes were observed in hematology (Hb, RBCs, and WBCs), glucose, proteins, lipids and tissue CAT, LPO, and GST activities under acute exposure .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, trace levels of dyes (including this compound) could affect the properties of the water system and aquatic inhabitants . The degradation of this compound dyes through a hydrolysis mechanism is found exothermic , suggesting that the reaction is favored in certain environmental conditions.
Biochemical Analysis
Biochemical Properties
Triphenylmethane plays a significant role in biochemical reactions, particularly in the context of its derivatives, which are used as dyes. One of the key enzymes involved in the biochemical interactions of this compound dyes is this compound reductase. This enzyme, found in certain bacterial species such as Citrobacter sp., catalyzes the reduction of this compound dyes, converting them into less toxic forms . The interaction between this compound and this compound reductase involves the binding of the dye to the enzyme’s active site, where it undergoes a reduction reaction facilitated by the cofactor NAD(P)H . This interaction is crucial for the bioremediation of this compound dyes in the environment.
Cellular Effects
This compound and its derivatives can have various effects on different types of cells and cellular processes. In mammalian cells, this compound dyes have been shown to be toxic, mutagenic, and carcinogenic . These compounds can interfere with cell signaling pathways, leading to altered gene expression and disrupted cellular metabolism. For example, exposure to this compound dyes can result in oxidative stress, which can damage cellular components such as DNA, proteins, and lipids . Additionally, this compound dyes can affect cell proliferation and apoptosis, potentially leading to uncontrolled cell growth and cancer development.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with various biomolecules, including enzymes and proteins. This compound dyes are known to bind to the active sites of enzymes such as this compound reductase, where they undergo reduction reactions . This binding interaction is facilitated by the structural features of the dye molecules, which allow them to fit into the enzyme’s active site. The reduction of this compound dyes by this compound reductase involves the transfer of electrons from the cofactor NAD(P)H to the dye molecule, resulting in the formation of less toxic products . This process is essential for the detoxification and bioremediation of this compound dyes in the environment.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term exposure. This compound dyes are generally stable under normal conditions, but they can degrade over time when exposed to light, heat, or microbial activity . The degradation products of this compound dyes can also have different effects on cellular function compared to the parent compounds. Long-term exposure to this compound dyes in in vitro or in vivo studies has shown that these compounds can accumulate in tissues and cause chronic toxicity, leading to adverse health effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound dyes may not cause significant toxicity, but at higher doses, they can induce toxic effects such as liver and kidney damage, oxidative stress, and carcinogenesis . Threshold effects have been observed in studies where a certain dose of this compound dyes is required to elicit a toxic response. Additionally, high doses of this compound dyes can lead to acute toxicity, resulting in symptoms such as nausea, vomiting, and respiratory distress .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly in the context of its biodegradation. The primary enzyme responsible for the metabolism of this compound dyes is this compound reductase, which catalyzes the reduction of these compounds . This enzyme interacts with cofactors such as NAD(P)H to facilitate the reduction reaction. The metabolic pathways of this compound dyes also involve other enzymes and cofactors that contribute to their detoxification and elimination from the body . The effects of this compound on metabolic flux and metabolite levels can vary depending on the specific dye and the organism involved.
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cell membranes . Once inside the cell, this compound can accumulate in specific compartments or organelles, depending on its chemical properties and interactions with cellular components. The distribution of this compound within tissues can also be influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular proteins .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. This compound dyes can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, this compound dyes may localize to the mitochondria, where they can interfere with mitochondrial function and induce oxidative stress . The localization of this compound within the cell can also influence its interactions with other biomolecules and its overall impact on cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Triphenylmethane can be synthesized through several methods:
Friedel-Crafts Reaction: Benzene reacts with chloroform in the presence of an aluminum chloride catalyst to produce this compound: [ 3 C_6H_6 + CHCl_3 \rightarrow (C_6H_5)_3CH + 3 HCl ]
Alternative Method: Benzene reacts with carbon tetrachloride using the same catalyst to obtain the triphenylmethyl chloride-aluminum chloride adduct, which is then hydrolyzed with dilute acid: [ 3 C_6H_6 + CCl_4 + AlCl_3 \rightarrow (C_6H_5)_3CCl \cdot AlCl_3 ] [ (C_6H_5)_3CCl \cdot AlCl_3 + HCl \rightarrow (C_6H_5)_3CH ]
Reduction Method: Triphenylchloromethane can be reduced by ether under the influence of aluminum chloride, ferric chloride, or zinc chloride
Industrial Production Methods: Industrial production of this compound typically involves the Friedel-Crafts reaction due to its efficiency and scalability. The reaction conditions are carefully controlled to optimize yield and purity.
Chemical Reactions Analysis
Triphenylmethane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the triphenylmethyl cation, which is stable in certain environments.
Reduction: Reduction of this compound can lead to the formation of triphenylmethanol.
Substitution: Substitution reactions involve the replacement of hydrogen atoms on the central carbon with other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation can be achieved using reagents like chlorine or bromine in the presence of a catalyst
Major Products:
Oxidation: Triphenylmethyl cation.
Reduction: Triphenylmethanol.
Substitution: Various substituted this compound derivatives
Scientific Research Applications
Triphenylmethane and its derivatives have diverse applications in various fields:
Dyes and Pigments: this compound derivatives are widely used in the dye industry.
Biological Stains: These dyes are used for staining tissues and microorganisms in laboratories.
Antiseptics and Pharmaceuticals: Some derivatives possess antiseptic properties.
Photographic Chemicals: this compound derivatives are used in photographic chemical formulations, particularly in color photography.
Research and Synthesis: this compound serves as a valuable building block in organic synthesis, allowing for the creation of various derivatives with distinct properties.
Comparison with Similar Compounds
Triphenylmethane is unique among triarylmethanes due to its specific structure and properties. Similar compounds include:
Triphenylmethanol: An alcohol derivative of this compound.
Triphenylmethyl Chloride: A chlorinated derivative used in organic synthesis.
Crystal Violet: A this compound dye used as a biological stain and antiseptic
In comparison, this compound itself is less reactive than its derivatives, making it a stable and versatile compound for various applications.
Properties
IUPAC Name |
benzhydrylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15,19H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAAQKTZKLRYKHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3060164 | |
Record name | Benzhydrylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3060164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] Light yellow solid; [Aldrich MSDS] Light brown powder; [Alfa Aesar MSDS] | |
Record name | Triphenylmethane | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/9545 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
519-73-3 | |
Record name | Triphenylmethane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=519-73-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Triphenylmethane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000519733 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | TRIPHENYLMETHANE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4049 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzene, 1,1',1''-methylidynetris- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzhydrylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3060164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Triphenylmethane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.524 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TRIPHENYLMETHANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8O4UTW9E17 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of triphenylmethane?
A1: this compound has the molecular formula C₁₉H₁₆ and a molecular weight of 244.33 g/mol. []
Q2: What spectroscopic techniques are commonly used to characterize this compound derivatives?
A2: Common spectroscopic techniques include X-ray diffraction (XRD) for crystal structure analysis, Fourier transform infrared (FT-IR) spectroscopy for identifying functional groups, ultraviolet-visible (UV-Vis) spectroscopy for studying electronic transitions and color, and gas chromatography-mass spectrometry (GC-MS) for determining elemental and isotopic composition. [, , , , , , , , ]
Q3: How does the stability of this compound dyes vary under different conditions?
A3: this compound dyes are known for their brilliant colors but often exhibit poor lightfastness. [, ] Their stability can be influenced by factors such as exposure to light, pH, temperature, and the presence of oxidizing agents. [, , , ]
Q4: What strategies have been explored to improve the stability of this compound dyes?
A4: Research has focused on developing new precipitation methods using complex salts of phosphorus, tungsten, and molybdenum to enhance the lightfastness of this compound-based pigments. []
Q5: Are there any catalytic applications of this compound derivatives?
A5: While this compound itself is not typically used as a catalyst, its derivatives, particularly iron porphyrin complexes mimicking cytochrome P450 enzymes, have demonstrated potential in the catalytic degradation of this compound dyes like Rhodamine B and Malachite Green. []
Q6: Have computational methods been employed to study this compound dyes?
A6: Yes, computational chemistry techniques like INDO (Intermediate Neglect of Differential Overlap) molecular orbital calculations have been used to investigate solvent effects on the electronic structure and spectra of this compound dyes. [] Additionally, fewest-switches surface-hopping simulations have provided insights into the photodynamics and excited-state relaxation pathways of Malachite Green. []
Q7: How do structural modifications of this compound dyes affect their properties?
A7: Structural changes like methylation or ethylation of amine groups can enhance the bacteriostatic activity of this compound dyes. [] The position and number of sulfonate groups significantly influence their biliary excretion behavior. [] In the context of binding to amyloid-beta (Aβ) oligomers, the presence of three N, N-dialkylamino substituents on the this compound scaffold is crucial for complex formation. []
Q8: What formulation strategies have been explored to improve the properties of this compound dyes?
A8: Research has investigated the use of cationic surfactants to enhance the sensitivity of this compound dyes as chromogenic reagents in spectrophotometric metal ion determination. [] Additionally, formulations incorporating bulky amine counterions have been developed for this compound-based printing inks to improve their coloring, degradation, and storage stability. []
Q9: What are the environmental concerns associated with this compound dyes?
A9: this compound dyes, often found in industrial wastewater, pose risks to aquatic ecosystems due to their toxicity and persistence. [, , ] Their use in aquaculture has raised concerns about bioaccumulation in fish and potential human health risks. []
Q10: What strategies have been explored for the removal of this compound dyes from wastewater?
A10: Several methods have been investigated for this compound dye removal, including:
- Biodegradation: Employing microorganisms, like bacteria and fungi, capable of breaking down this compound dyes into less harmful substances. [, , , , , , ]
- Adsorption: Utilizing materials like activated carbon and charfines to adsorb dye molecules from wastewater. []
- Phytoremediation: Investigating the potential of plants, such as sunflowers, to remove this compound dyes from contaminated water. []
Q11: Are there any alternatives to this compound dyes?
A11: Yes, there is growing interest in utilizing environmentally friendly natural colorants derived from plants, microbes, or biomass as alternatives to synthetic dyes like this compound derivatives. []
Q12: What is the historical significance of this compound dyes?
A12: this compound derivatives represent one of the earliest classes of synthetic dyes, with the first practical manufacturing process for fuchsin developed in 1859. [] Crystal violet, a prominent member of this group, emerged in 1883. [] These dyes gained popularity due to their vibrant hues and intense coloring properties. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.